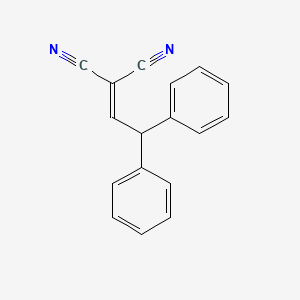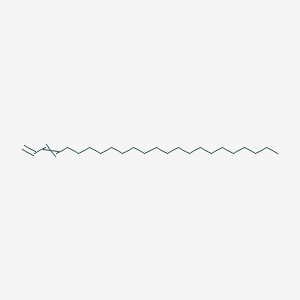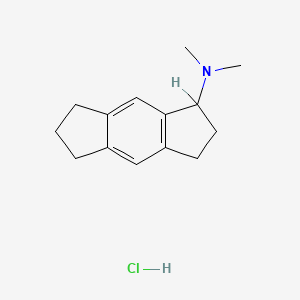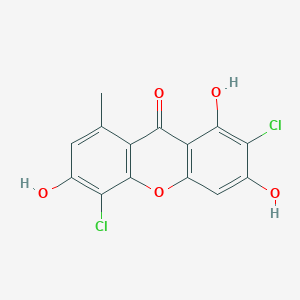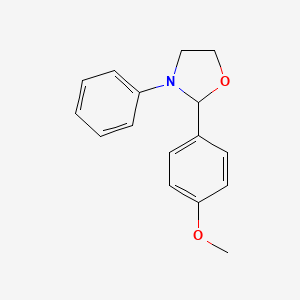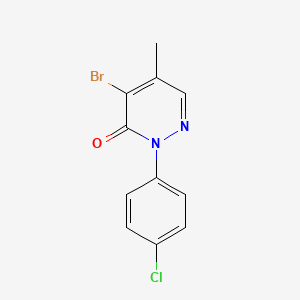
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one typically involves the bromination and chlorination of precursor compounds. One common method involves the reaction of 4-chlorophenylhydrazine with 4-bromo-3-oxobutanoic acid under acidic conditions to form the desired pyridazinone structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chlorophenol: Another brominated and chlorinated compound with different applications.
4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile:
Uniqueness
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one is unique due to its specific pyridazinone structure, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms in the pyridazine ring makes it particularly versatile for various chemical modifications and applications.
Propriétés
Numéro CAS |
68143-16-8 |
|---|---|
Formule moléculaire |
C11H8BrClN2O |
Poids moléculaire |
299.55 g/mol |
Nom IUPAC |
4-bromo-2-(4-chlorophenyl)-5-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8BrClN2O/c1-7-6-14-15(11(16)10(7)12)9-4-2-8(13)3-5-9/h2-6H,1H3 |
Clé InChI |
ZJOXUSZQUDMLDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
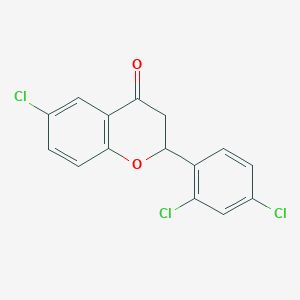
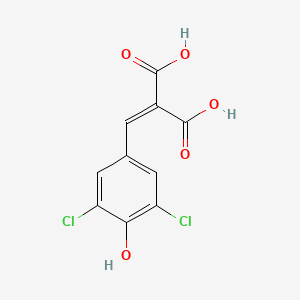
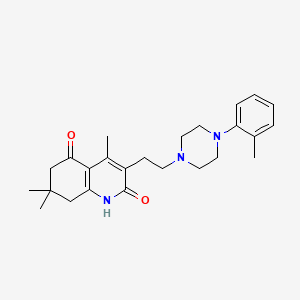
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
